Methyl 4-(ethoxyiminomethyl)benzoate
Description
Methyl 4-(ethoxyiminomethyl)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with an ethoxyiminomethyl group at the para position. This structure combines a methyl ester moiety with an imine functional group (–CH=N–O–C₂H₅), making it a Schiff base derivative.
The ethoxyiminomethyl group introduces both polarity and hydrolytic sensitivity, which can influence solubility and stability. This contrasts with simpler benzoate esters like methyl 4-hydroxybenzoate or methyl 4-aminobenzoate, where substituents lack the imine linkage .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-(ethoxyiminomethyl)benzoate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-12-8-9-4-6-10(7-5-9)11(13)14-2/h4-8H,3H2,1-2H3 |
InChI Key |
IVTVINQQAPCGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCON=CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(ethoxyiminomethyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with ethoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(ethoxyiminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxyiminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of 4-(ethoxyiminomethyl)benzoic acid.
Reduction: Formation of 4-(ethoxyiminomethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-(ethoxyiminomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(ethoxyiminomethyl)benzoate involves its interaction with specific molecular targets. The ethoxyiminomethyl group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent-Driven Reactivity: The ethoxyiminomethyl group in the target compound confers hydrolytic instability compared to stable electron-withdrawing groups like sulfonate (–OSO₃H) in ethyl 4-(sulfooxy)benzoate . Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) exhibits enhanced rigidity and bioactivity due to the piperazine-quinoline system, whereas the ethoxyiminomethyl group may favor coordination chemistry applications .
Lipophilicity and Solubility: Ethyl esters (e.g., ethyl 4-(ethoxy(imino)methyl)benzoate) generally exhibit higher lipophilicity (logP ~2.5–3.0) compared to methyl esters due to the longer alkyl chain . Sulfonate and aminoethyl substituents significantly alter solubility; sulfonates are water-soluble, while amino groups enable salt formation (e.g., dihydrochloride salts in ) .
Synthetic Accessibility: Compounds with piperazine or quinoline moieties (e.g., C1–C7 in ) require multi-step syntheses involving nucleophilic acyl substitutions, whereas Schiff base derivatives like the target compound are synthesized via simpler condensation reactions .
Physicochemical Data and Analytical Characterization
Table 2: Spectroscopic Data Comparison
- The target compound’s ¹H NMR would show distinct imine proton signals (~8.1–8.3 ppm for aromatic protons adjacent to –CH=N–), absent in non-imine derivatives .
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